5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine is a complex organic compound that belongs to the class of halogenated heterocyclic compounds. This compound is characterized by the presence of an iodine atom at the 5th position of the pyridine ring and a sulfanyl group attached to a 2-methyl-3-nitrophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are typical methods.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the nitro group can influence the compound’s reactivity and binding affinity, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methoxypyridine: Similar in structure but with a methoxy group instead of the sulfanyl group.
5-Iodo-2-methylpyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the sulfanyl group.
2-Iodo-5-nitropyridine: Similar halogenation and nitration but lacks the sulfanyl group.
Uniqueness
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine is unique due to the combination of the iodine atom, nitro group, and sulfanyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
827044-40-6 |
---|---|
Molecular Formula |
C12H9IN2O2S |
Molecular Weight |
372.18 g/mol |
IUPAC Name |
5-iodo-2-(2-methyl-3-nitrophenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H9IN2O2S/c1-8-10(15(16)17)3-2-4-11(8)18-12-6-5-9(13)7-14-12/h2-7H,1H3 |
InChI Key |
HSRVFNQUPCVQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1SC2=NC=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.